Primary Metabolic Pathway of Bosutinib: A Technical Analysis
Primary Metabolic Pathway of Bosutinib: A Technical Analysis
Executive Summary
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor (TKI) primarily eliminated via hepatic metabolism and biliary excretion. The metabolic clearance of bosutinib is dominated by Cytochrome P450 3A4 (CYP3A4) , which catalyzes two distinct oxidative pathways: N-demethylation of the piperazine ring (forming M5) and oxidative dechlorination of the aniline ring (forming M2).[1][2]
Unlike many TKIs where renal clearance plays a secondary role, bosutinib exhibits negligible renal elimination (<4%). Consequently, its pharmacokinetics are highly sensitive to CYP3A4 modulation and hepatic function, necessitating rigorous reaction phenotyping during development and precise dose adjustments in clinical practice.
Molecular Mechanism of Metabolism
The metabolic fate of bosutinib is dictated by the structural vulnerability of its N-methylpiperazine tail and the halogenated aniline moiety.
Primary Enzyme: CYP3A4
CYP3A4 is the sole major enzyme responsible for the biotransformation of bosutinib.[3][4] While in vitro screens may show minor activity with other isoforms (e.g., CYP2C8, CYP2D6), mass balance studies confirm that CYP3A4 inhibition effectively halts metabolic clearance.
Key Chemical Transformations
The metabolism proceeds via two competitive oxidative reactions:
-
N-Demethylation (Major Pathway -> M5):
-
Mechanism: CYP3A4 targets the N-methyl group on the piperazine ring.
-
Product: N-desmethyl bosutinib (M5).[1]
-
Abundance: Represents approximately 25% of the circulating parent drug exposure.[2]
-
Activity: M5 retains partial activity against Src kinase but is generally considered pharmacologically inactive relative to the parent in the context of CML therapy.
-
-
Oxidative Dechlorination (Secondary Pathway -> M2):
-
Mechanism: An unusual oxidative displacement where the chlorine atom at the 4-position of the 2,4-dichloro-5-methoxyphenyl ring is replaced by a hydroxyl group.
-
Structure Specifics: The resulting moiety is a 2-chloro-4-hydroxy-5-methoxyphenyl group.[5]
-
Abundance: Represents approximately 19% of the parent drug exposure.
-
Transporter Interaction
Bosutinib is a substrate for P-glycoprotein (P-gp/ABCB1) . While P-gp mediates the efflux of bosutinib across the intestinal wall (limiting absorption) and into the bile (facilitating excretion), it does not metabolize the drug. However, saturation of P-gp at high doses contributes to non-linear pharmacokinetics.
Metabolite Profiling & Data Summary
The following table summarizes the physicochemical and biological characteristics of bosutinib and its primary metabolites.
| Analyte | ID | Chemical Transformation | Structural Modification | Relative Abundance (Plasma) | Activity |
| Bosutinib | Parent | N/A | N/A | 100% (Reference) | Potent (Src/Abl) |
| M5 | N-desmethyl | Oxidation (Demethylation) | Loss of methyl on piperazine ring | ~25% | Weak/Inactive |
| M2 | Oxydechlorinated | Oxidative Displacement | Cl | ~19% | Inactive |
| M6 | N-oxide | N-Oxidation | Oxygen addition to piperazine N | Trace | Inactive |
Visualizing the Metabolic Pathway
The following diagram illustrates the conversion of Bosutinib to its metabolites, highlighting the central role of CYP3A4.
Figure 1: Hepatic metabolic pathway of bosutinib showing CYP3A4-mediated conversion to M5 and M2 metabolites and subsequent biliary/fecal excretion.[6]
Experimental Protocols for Validation
To validate the metabolic pathway described above, the following self-validating protocols are recommended for researchers.
Protocol A: CYP Reaction Phenotyping (Recombinant Enzymes)
Objective: To definitively confirm CYP3A4 as the primary metabolizing enzyme using recombinant human CYPs (rhCYPs).[7]
Reagents:
-
rhCYP isoforms (Supersomes™): CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.
-
NADPH Regenerating System.
-
Test Compound: Bosutinib (1 µM final concentration).
Workflow:
-
Preparation: Dilute rhCYP enzymes to 20–50 pmol/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add Bosutinib (1 µM) and equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH generating system to initiate the reaction.
-
Time-Course: Incubate for 0, 10, 20, and 30 minutes.
-
Control: Incubate without NADPH to assess non-enzymatic degradation.
-
-
Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., tofacitinib or stable isotope-labeled bosutinib).
-
Analysis: Centrifuge (3000 x g, 10 min) and analyze supernatant via LC-MS/MS monitoring for parent depletion and M5/M2 formation.
Validation Criteria:
-
Significant depletion (>20%) should only be observed in CYP3A4 incubations.
-
Formation of M5 and M2 peaks must correlate with parent loss in CYP3A4 samples.
Protocol B: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine intrinsic clearance (
Workflow:
-
Incubation: Incubate Bosutinib (1 µM) with pooled HLM (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, 45, and 60 minutes.
-
Quench: Stop reaction with 3 volumes of cold acetonitrile.
-
Detection: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to scan for:
-
Parent (
~530.15) -
M5 (Loss of 14 Da:
~516.14) -
M2 (Loss of Cl, Gain of OH: -35 + 17 = -18 Da from parent mass, check isotope pattern for single Cl).
-
Clinical Implications
The heavy reliance on CYP3A4 for metabolic clearance creates significant drug-drug interaction (DDI) liabilities.
-
CYP3A4 Inhibition: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases bosutinib AUC by 8.6-fold and
by 5.2-fold .-
Guideline: Avoid concomitant use. If unavoidable, interrupt bosutinib therapy.
-
-
Hepatic Impairment: In patients with hepatic impairment (Child-Pugh A, B, or C), the elimination half-life increases, and clearance decreases.[8]
-
Guideline: Reduce dose to 200 mg daily for all degrees of hepatic impairment.
-
-
Proton Pump Inhibitors (PPIs): While not a metabolic interaction, PPIs alter the pH-dependent solubility of bosutinib, reducing absorption. This is distinct from the CYP3A4 pathway but critical for overall exposure.
References
-
Pfizer Labs. (2023). BOSULIF (bosutinib) Prescribing Information.[2][4][9][10][11] FDA.[2][12][10] [Link]
-
Abbas, R., et al. (2012). Metabolism and excretion of bosutinib in healthy male subjects. Cancer Chemotherapy and Pharmacology.[2][10][11] [Link]
-
Hsyu, P. H., et al. (2011). Pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment.[2][4][8] Cancer Chemotherapy and Pharmacology.[2][10][11] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5328944, N-Desmethyl bosutinib.[13][Link]
-
Attwa, M. W., et al. (2023). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. Separations.[14] [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bosutinib Oxydechlorinated | C26H30ClN5O4 | CID 76974363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bosutinib for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Evaluation of the pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment and matched healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Bosutinib - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Bosutinib - Wikipedia [en.wikipedia.org]
- 13. N-Desmethyl bosutinib | C25H27Cl2N5O3 | CID 5328944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
